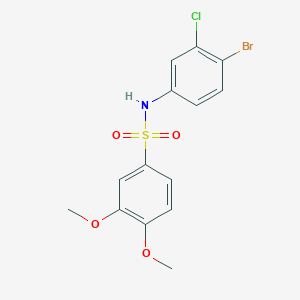

![molecular formula C20H22N4O3 B4725498 4-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)-N-methyl-N-[2-(2-pyridinyl)ethyl]butanamide](/img/structure/B4725498.png)

4-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)-N-methyl-N-[2-(2-pyridinyl)ethyl]butanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of quinazolinone derivatives, including 4-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)-N-methyl-N-[2-(2-pyridinyl)ethyl]butanamide, often involves the reaction of 2-aminobenzamide analogs and 2-aminothiophenol with various reagents. One method involves the reaction of ethyl 3-ethoxymethylene-2,4-dioxovalerate with 2-aminobenzamide or 2-aminothiophenol to yield pyrrolo[1,2-a]quinazoline and pyrrolo[1,2-a]benzothiazoline derivatives under acidic or neutral conditions, respectively (Kurihara et al., 1980). Additionally, palladium-catalyzed oxidative carbonylation of 2-ethynylaniline derivatives has been employed to synthesize quinazolin-2-ones (Costa et al., 2004).

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives, including their stereochemistry and conformation, has been elucidated through various spectroscopic and crystallographic techniques. X-ray diffraction analysis, for example, has confirmed the structures of certain derivatives, providing insights into their molecular geometry and intermolecular interactions (Dilebo et al., 2021).

Chemical Reactions and Properties

Quinazolinone derivatives undergo a variety of chemical reactions, contributing to their versatile chemical properties. These reactions include cyclization, aza-Wacker cyclization, and reactions with isocyanates to yield various heterocyclic compounds. Such reactions are pivotal for the synthesis of compounds with potential biological activities (Chern et al., 1988).

Physical Properties Analysis

The physical properties of quinazolinone derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in drug formulation and material science. Studies have shown that the crystal packing and conformation of these compounds can significantly influence their physical properties and stability (Jiang et al., 2007).

Chemical Properties Analysis

The chemical properties of quinazolinone derivatives, including reactivity, stability, and interactions with biological targets, are influenced by their molecular structure. The functionality of these compounds allows for their participation in various biochemical processes and interactions with enzymes and receptors, making them potential candidates for drug development (Alagarsamy et al., 2008).

Mécanisme D'action

Target of Action

The primary targets of this compound are yet to be identified. The compound is structurally related to quinazolines , which are known to interact with various targets in the body.

Mode of Action

It is known that quinazoline derivatives can interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or covalent binding . The exact mode of action for this compound remains to be elucidated.

Biochemical Pathways

Without specific target identification, it is challenging to determine the exact biochemical pathways affected by this compound. Given its structural similarity to other quinazoline derivatives, it may potentially affect pathways related to cell proliferation, apoptosis, or signal transduction .

Result of Action

Some quinazoline derivatives have been found to display excellent cytotoxicity towards tested cancer cell lines , suggesting potential anticancer activity.

Propriétés

IUPAC Name |

4-(2,4-dioxo-1H-quinazolin-3-yl)-N-methyl-N-(2-pyridin-2-ylethyl)butanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O3/c1-23(14-11-15-7-4-5-12-21-15)18(25)10-6-13-24-19(26)16-8-2-3-9-17(16)22-20(24)27/h2-5,7-9,12H,6,10-11,13-14H2,1H3,(H,22,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAPFAHNBNDAYSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCC1=CC=CC=N1)C(=O)CCCN2C(=O)C3=CC=CC=C3NC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-ethylphenyl)-2-{[4-(2-methoxyethyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4725418.png)

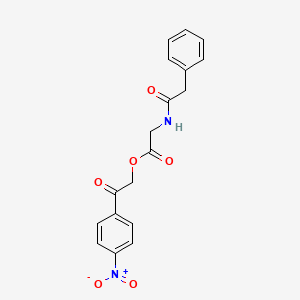

![N-(4-bromo-2-chlorophenyl)-2-{[5-methyl-4-(4-methylphenyl)-3-thienyl]carbonyl}hydrazinecarbothioamide](/img/structure/B4725424.png)

![4-allyl-3-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-5-[(3,5-dimethylphenoxy)methyl]-4H-1,2,4-triazole](/img/structure/B4725427.png)

![1-(2-methyl-1H-indol-3-yl)-2-phenyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]ethanone](/img/structure/B4725446.png)

![3,3'-thiobis[N-(2-methoxyphenyl)propanamide]](/img/structure/B4725457.png)

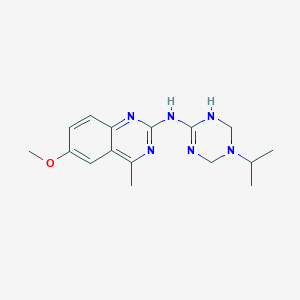

![1-[2-(4-morpholinyl)ethyl]-3-(2-pyridinylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B4725462.png)

![2-{5-bromo-2-[(4-chlorobenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4725470.png)

![6-(2-furylmethyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B4725473.png)

![2-(4-allyl-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)phenol](/img/structure/B4725493.png)

![4-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-2-(propylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4725494.png)

![2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4725505.png)